Cas no 111340-43-3 (1H-1,2,4-Triazole-5-methanol,1-(phenylmethyl)-)

1H-1,2,4-Triazole-5-methanol,1-(phenylmethyl)- structure
111340-43-3 structure
Product Name:1H-1,2,4-Triazole-5-methanol,1-(phenylmethyl)-
CAS No:111340-43-3
MF:C10H11N3O
MW:189.213841676712
CID:129228
PubChem ID:13624277
Update Time:2025-04-18

1H-1,2,4-Triazole-5-methanol,1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-methanol,1-(phenylmethyl)-
    • (2-benzyl-1,2,4-triazol-3-yl)methanol
    • (2-BENZYL-2H-[1,2,4]TRIAZOL-3-YL)-METHANOL
    • (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
    • SCHEMBL11294209
    • AKOS006307334
    • 111340-43-3
    • DTXSID00545269
    • FT-0726367
    • Inchi: 1S/C10H11N3O/c14-7-10-11-8-12-13(10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
    • InChI Key: IGIZOEHOBLWJBH-UHFFFAOYSA-N
    • SMILES: OCC1=NC=NN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.09033
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94
  • LogP: 0.81870
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